Cas no 2171690-33-6 (1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide)

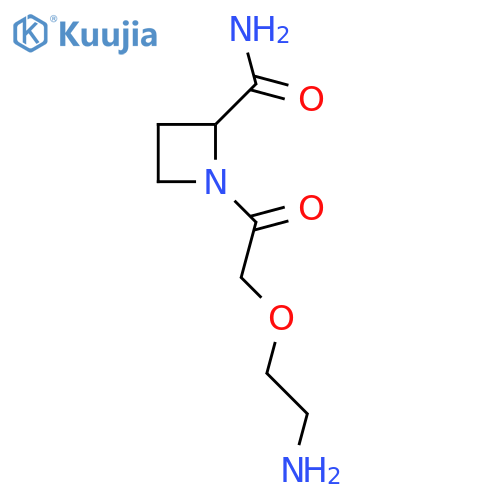

2171690-33-6 structure

商品名:1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide

1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide

- 1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide

- 2171690-33-6

- EN300-1281437

-

- インチ: 1S/C8H15N3O3/c9-2-4-14-5-7(12)11-3-1-6(11)8(10)13/h6H,1-5,9H2,(H2,10,13)

- InChIKey: FRWILRNTKSWUJW-UHFFFAOYSA-N

- ほほえんだ: O(CCN)CC(N1CCC1C(N)=O)=O

計算された属性

- せいみつぶんしりょう: 201.11134135g/mol

- どういたいしつりょう: 201.11134135g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 232

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 98.6Ų

- 疎水性パラメータ計算基準値(XlogP): -2.2

1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1281437-500mg |

1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |

2171690-33-6 | 500mg |

$1221.0 | 2023-10-01 | ||

| Enamine | EN300-1281437-100mg |

1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |

2171690-33-6 | 100mg |

$1119.0 | 2023-10-01 | ||

| Enamine | EN300-1281437-2500mg |

1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |

2171690-33-6 | 2500mg |

$2492.0 | 2023-10-01 | ||

| Enamine | EN300-1281437-250mg |

1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |

2171690-33-6 | 250mg |

$1170.0 | 2023-10-01 | ||

| Enamine | EN300-1281437-1.0g |

1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |

2171690-33-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-1281437-1000mg |

1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |

2171690-33-6 | 1000mg |

$1272.0 | 2023-10-01 | ||

| Enamine | EN300-1281437-50mg |

1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |

2171690-33-6 | 50mg |

$1068.0 | 2023-10-01 | ||

| Enamine | EN300-1281437-5000mg |

1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |

2171690-33-6 | 5000mg |

$3687.0 | 2023-10-01 | ||

| Enamine | EN300-1281437-10000mg |

1-[2-(2-aminoethoxy)acetyl]azetidine-2-carboxamide |

2171690-33-6 | 10000mg |

$5467.0 | 2023-10-01 |

1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide 関連文献

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

2171690-33-6 (1-2-(2-aminoethoxy)acetylazetidine-2-carboxamide) 関連製品

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 4770-00-7(3-cyano-4-nitroindole)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量